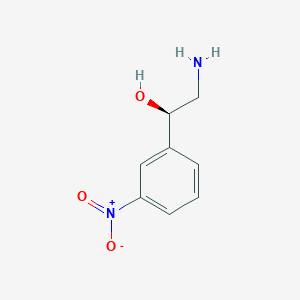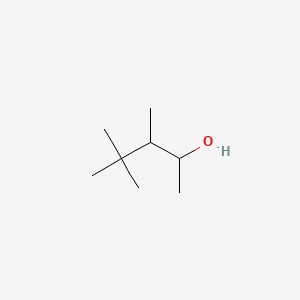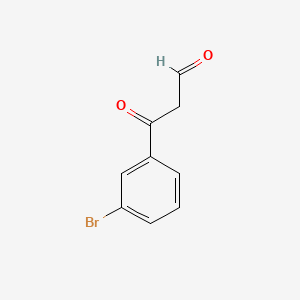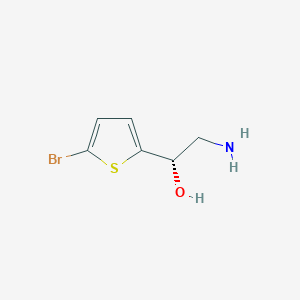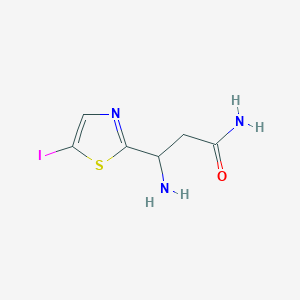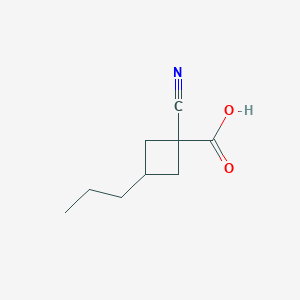![molecular formula C8H10ClNOS B13071557 3-[(5-Chlorothiophen-3-yl)methoxy]azetidine](/img/structure/B13071557.png)
3-[(5-Chlorothiophen-3-yl)methoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Chlorothiophen-3-yl)methoxy]azetidine is a chemical compound with the molecular formula C₈H₁₀ClNOS and a molecular weight of 203.69 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a chlorothiophene moiety, which is a sulfur-containing aromatic ring with a chlorine substituent .
Vorbereitungsmethoden
The synthesis of 3-[(5-Chlorothiophen-3-yl)methoxy]azetidine typically involves the reaction of 5-chlorothiophene-3-methanol with azetidine under specific conditions . The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
3-[(5-Chlorothiophen-3-yl)methoxy]azetidine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-[(5-Chlorothiophen-3-yl)methoxy]azetidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-[(5-Chlorothiophen-3-yl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The chlorothiophene moiety can also participate in interactions with proteins and other biomolecules, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
3-[(5-Chlorothiophen-3-yl)methoxy]azetidine can be compared with other similar compounds, such as:
3-[(5-Chlorothiophen-2-yl)methoxy]azetidine: This compound has a similar structure but with the chlorine atom positioned at the 2-position of the thiophene ring instead of the 3-position.
3-[(5-Bromothiophen-3-yl)methoxy]azetidine: This compound has a bromine atom instead of a chlorine atom in the thiophene moiety.
3-[(5-Methylthiophen-3-yl)methoxy]azetidine: This compound has a methyl group instead of a chlorine atom in the thiophene moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the azetidine and chlorothiophene moieties, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H10ClNOS |
|---|---|
Molekulargewicht |
203.69 g/mol |
IUPAC-Name |
3-[(5-chlorothiophen-3-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10ClNOS/c9-8-1-6(5-12-8)4-11-7-2-10-3-7/h1,5,7,10H,2-4H2 |
InChI-Schlüssel |
QOEJLGNUBWGTDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCC2=CSC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)
![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)

![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)


